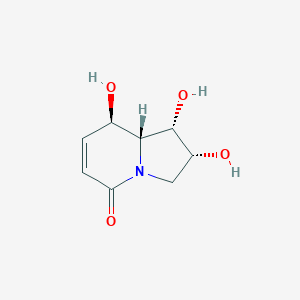
(1S,2R,8R,8AR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydroindolizin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,8R,8AR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydroindolizin-5(1H)-one is a complex organic compound known for its unique structural features and significant biological activities. This compound is a derivative of indolizidine alkaloids, which are known for their diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,8R,8AR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydroindolizin-5(1H)-one typically involves multiple steps, including the formation of the indolizidine ring system and subsequent functionalization. One common approach is the enantiospecific synthesis from D-mannose, which involves intramolecular reductive aminations catalyzed by hydrogenation of an azidoaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,8R,8AR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydroindolizin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Functional groups can be substituted to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different indolizidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R,8R,8AR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydroindolizin-5(1H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against α-mannosidase, an enzyme involved in glycoprotein processing .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anticancer and antiviral activities. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of (1S,2R,8R,8AR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes. For example, its inhibition of α-mannosidase disrupts glycoprotein processing, leading to various biological effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
Swainsonine: Another indolizidine alkaloid with similar enzyme inhibitory properties.
Castanospermine: Known for its glycosidase inhibitory activity.
Lentiginosine: Another indolizidine derivative with biological activity.
Uniqueness
(1S,2R,8R,8AR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydroindolizin-5(1H)-one is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H11NO4 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
(1S,2R,8R,8aR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H11NO4/c10-4-1-2-6(12)9-3-5(11)8(13)7(4)9/h1-2,4-5,7-8,10-11,13H,3H2/t4-,5-,7-,8-/m1/s1 |
Clave InChI |
PUDMEYQMTTXNRN-SJNFNFGESA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]2N1C(=O)C=C[C@H]2O)O)O |
SMILES canónico |
C1C(C(C2N1C(=O)C=CC2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


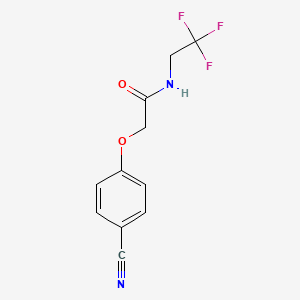
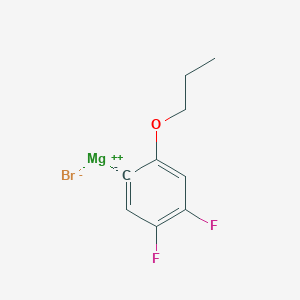

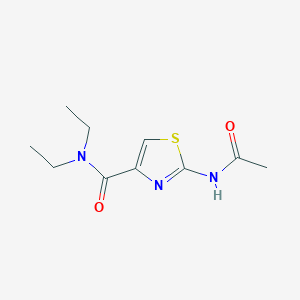

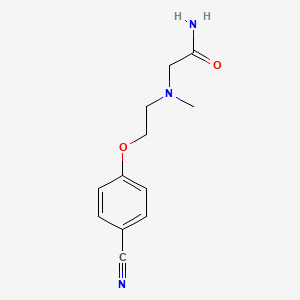
![Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)
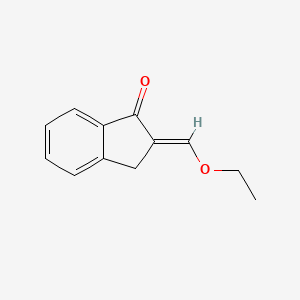
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)





